molecular formula C15H15N3O2 B1595477 Dinaline CAS No. 58338-59-3

Dinaline

Cat. No.: B1595477
CAS No.: 58338-59-3
M. Wt: 269.30 g/mol
InChI Key: VAZAPHZUAVEOMC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dinaline, also known as Acetylthis compound , is a pharmacologically active compound . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors .

Mode of Action

It is known to induce reversible changes in amino acid transport, protein metabolism, and DNA synthesis . This suggests that this compound interacts with its targets to alter these fundamental cellular processes, which may result in the inhibition of cell growth and proliferation .

Biochemical Pathways

These processes are crucial for cell growth and proliferation, so their alteration by this compound could lead to its antineoplastic effects .

Pharmacokinetics

A study on a related compound, ci-994, showed that it has a triexponential or biexponential elimination from plasma with a terminal half-life of 74 ± 25 hours . The volume of distribution was 15.5 ± 1.8 L/m², and the clearance was 40 ± 6 ml/min/m² . The area under the concentration-time curve (AUC) for an 80-mg/m² dose was 125 ± 17 μM·hr . CI-994 was first detected in cerebrospinal fluid (CSF) at the completion of the intravenous infusion . The AUC CSF:AUC plasma ratio was 43 ± 10% . These data suggest that this compound may have similar pharmacokinetic properties.

Result of Action

This compound shows antiproliferative effects and antitumor effects in vivo . It has been found to exhibit high antineoplastic activity in a series of slowly growing tumors such as chemically induced rat mammary and colorectal carcinomas, osteosarcoma C22LR and Brown . In vitro and in vivo studies have shown that this compound can cause a significant decrease in cell number, indicating its potential as an antineoplastic agent .

Chemical Reactions Analysis

Types of Reactions

Dinaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and quinone derivatives, which may have different biological activities .

Properties

IUPAC Name

4-acetamido-N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZAPHZUAVEOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150095
Record name Tacedinaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112522-64-2
Record name Tacedinaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112522-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tacedinaline [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacedinaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12291
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Record name Tacedinaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetylamino-N-(2'-aminophenyl)benzamide
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Record name TACEDINALINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

4-Amino-3-nitrophenylacetic acid (0.97 g) and the product from Example 15 (1.0 g) were treated by the procedure described in Example 19. The intermediate product was hydrogenated over palladium in ethanol to yield the intermediate dianiline. Treatment of this intermediate with 2,3-dihydroxy-1,4-dioxane, followed by conversion to the methanesulfonate addition salt yielded 0.88 g. of the desired product. m.p. 192° C. 1H NMR (DMSO-d6, 300 MHz) δ1.7-2.0 (m, 4H), 2.3 (s, 3H), 2.4-3.6 (m, 9H), 3.03 (d, 3H), 3.79 (s, 3H), 6.84 (d, 1H), 6.90 (d, 1H), 7.16 (t, 1H), 7.85 (dd, 1H), 8.1 (m, 2H), 8.96 (m, 2H), 9.1 (bs, 1H). Anal calcd for C24H31N3O4S: C, 62.99; H, 6.83; N, 9.18. Found: C, 62.79; H, 6.96; N, 9.00.
Quantity
0.97 g
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
dianiline

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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